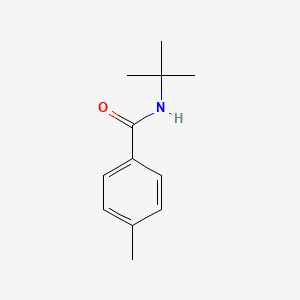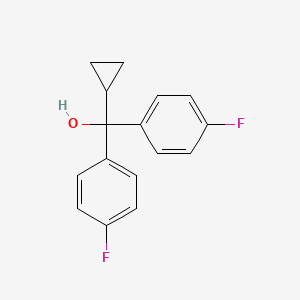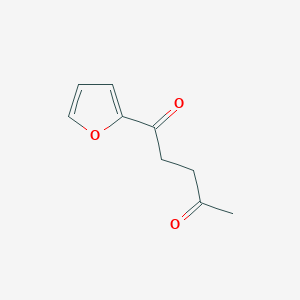
1-(呋喃-2-基)戊烷-1,4-二酮
描述
1-(Furan-2-yl)pentane-1,4-dione, commonly known as 2-furanone, is a heterocyclic aromatic organic compound with a five-membered ring. It is a colorless liquid with a sweet, pungent odor. The chemical structure of 2-furanone consists of an oxygen and nitrogen atom in a five-membered ring, with a methyl group attached to the nitrogen and an ethyl group attached to the oxygen. 2-furanone has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
科学研究应用
多功能化呋喃的合成
1-(呋喃-2-基)戊烷-1,4-二酮在多功能化呋喃的合成中发挥作用。佐藤昭明及其同事证明了苯乙二醛与 2,4-戊二酮的转化可以生成三取代和四取代呋喃,突出了其在有机合成中的潜力 (Onitsuka, Nishino, & Kurosawa, 2000)。
化学气相沉积前驱体
这种化合物在化学气相沉积 (CVD) 前驱体的领域也很重要。Russell 和 Yee 探索了 β-二酮(包括戊烷-2,4-二酮)的热分解,揭示了其在材料合成和 CVD 工艺中的应用 (Russell & Yee, 2005)。
呋喃衍生物的催化合成
在另一项研究中,Khafizova 等人探索了使用 1,4-二环丙基丁烷-1,4-二酮进行呋喃衍生物的一锅合成,展示了此类化合物在催化合成应用中的潜力 (Khafizova 等人,2016)。
光诱导氧化环化
Zhang 等人研究了 1-芳基-2-(呋喃/噻吩-2-基)丁烷-1,3-二酮的光诱导氧化环化,展示了呋喃衍生物在创建多杂环化合物中的效用 (Zhang 等人,2017)。
多官能取代吡唑并[1,5-a]嘧啶的合成
Quiroga 等人在吡唑并[1,5-a]嘧啶的区域选择性合成中利用了戊烷-2,4-二酮的衍生物,展示了其在合成新型有机化合物中的作用 (Quiroga 等人,2007)。
作用机制
Target of Action
It is known that this compound is a metabolite of the species bombus terrestris (bumblebee), and has been found in the hindgut, hemolymph, and brain of this species .
Mode of Action
It is an aromatic ketone , and ketones in general can react with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and van der Waals interactions.
Result of Action
As a metabolite found in the bumblebee species Bombus terrestris, it may play a role in the normal physiological functions of these organisms .
生化分析
Biochemical Properties
1-(Furan-2-yl)pentane-1,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as aldolases and dehydrogenases, which are involved in various metabolic pathways. The furan ring in 1-(Furan-2-yl)pentane-1,4-dione can participate in π-π stacking interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity and specificity. Additionally, the diketone moiety can form hydrogen bonds with active site residues, further stabilizing the enzyme-substrate complex .
Cellular Effects
1-(Furan-2-yl)pentane-1,4-dione has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in the downregulation of pro-inflammatory cytokines and the suppression of inflammatory responses. Furthermore, 1-(Furan-2-yl)pentane-1,4-dione can affect mitochondrial function by disrupting the electron transport chain, leading to changes in cellular energy production.
Molecular Mechanism
The molecular mechanism of action of 1-(Furan-2-yl)pentane-1,4-dione involves several key interactions at the molecular level. This compound can bind to enzyme active sites through a combination of π-π stacking interactions and hydrogen bonding. It can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Additionally, 1-(Furan-2-yl)pentane-1,4-dione can induce conformational changes in enzymes, leading to altered catalytic activity. These interactions can result in changes in gene expression, as the inhibition of key enzymes can affect downstream signaling pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-yl)pentane-1,4-dione can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products of 1-(Furan-2-yl)pentane-1,4-dione can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)pentane-1,4-dione in animal models vary with different dosages. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, 1-(Furan-2-yl)pentane-1,4-dione can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and organ dysfunction. Threshold effects have been observed, with specific dosages required to achieve therapeutic effects without causing toxicity .
Metabolic Pathways
1-(Furan-2-yl)pentane-1,4-dione is involved in several metabolic pathways, interacting with enzymes such as aldolases and dehydrogenases. These interactions can influence metabolic flux and alter the levels of key metabolites. For example, the inhibition of aldolase by 1-(Furan-2-yl)pentane-1,4-dione can lead to a decrease in glycolytic flux, resulting in reduced production of pyruvate and lactate. Additionally, this compound can affect the tricarboxylic acid cycle by inhibiting dehydrogenases, leading to changes in the levels of intermediates such as citrate and α-ketoglutarate .
Transport and Distribution
The transport and distribution of 1-(Furan-2-yl)pentane-1,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport, depending on its concentration and the presence of transporters. Once inside the cell, 1-(Furan-2-yl)pentane-1,4-dione can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues .
Subcellular Localization
1-(Furan-2-yl)pentane-1,4-dione exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can localize to the mitochondria, where it can interact with components of the electron transport chain and disrupt mitochondrial function. Additionally, 1-(Furan-2-yl)pentane-1,4-dione can be found in the cytoplasm, where it can interact with cytosolic enzymes and signaling proteins. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
属性
IUPAC Name |
1-(furan-2-yl)pentane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORCYUDRXENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372436 | |
| Record name | 1-(2-furyl)-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52786-29-5 | |
| Record name | 1-(2-furyl)-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




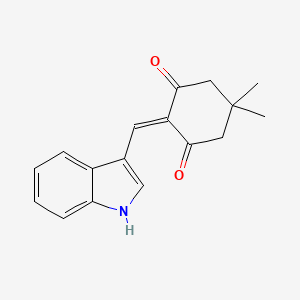
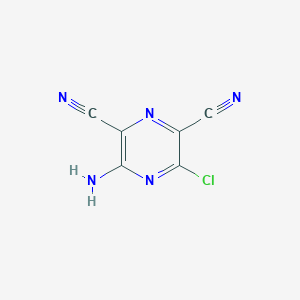
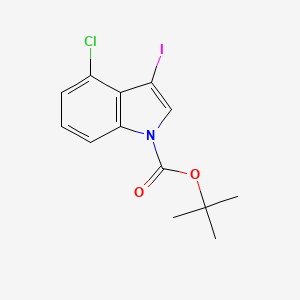
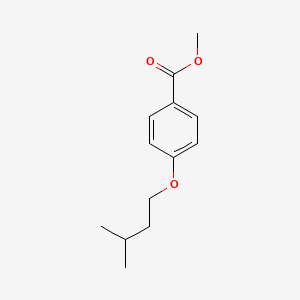
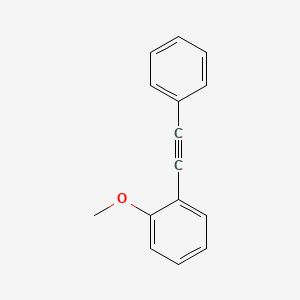
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)




